Fragment-Like Molecular Weight Advantage Over the 7,7-Dimethyl Analog for FBDD Library Procurement
In fragment-based drug discovery (FBDD), adherence to the Astex 'Rule of Three' (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is a critical filter for library design. {2-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride, with a molecular weight of 194.23 Da, falls 40.06 Da (approximately 17%) below its closest commercially available dimethyl analog, {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 101803-61-6, MW 234.29 Da) [1]. This lower MW places the target compound favorably within optimal fragment space (MW 120–250 Da) while the dimethyl analog approaches the upper boundary, potentially limiting its suitability for fragment growth campaigns where MW efficiency metrics are critical [2]. Both compounds carry the same sulfonyl fluoride warhead and oxygen heteroatom count, meaning the MW difference arises solely from the two additional sp³ methyl groups on the comparator scaffold, which add lipophilicity without contributing polar binding interactions.
| Evidence Dimension | Molecular weight (Da) – fragment-likeness for FBDD library inclusion |
|---|---|
| Target Compound Data | 194.23 Da (C₇H₁₁FO₃S) |
| Comparator Or Baseline | {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride (CAS 101803-61-6): 234.29 Da (C₁₀H₁₅FO₃S) |
| Quantified Difference | ΔMW = −40.06 Da (−17.1%); target MW is within the 120–250 Da optimal fragment window, comparator MW exceeds 230 Da |
| Conditions | Computed molecular weight from molecular formula; PubChem CID 3106367 vs. target compound vendor specification |
Why This Matters
For procurement of covalent fragment screening libraries, the lower MW of the target compound enables more efficient fragment growth and better compliance with FBDD design principles compared to the gem-dimethyl analog.
- [1] PubChem Compound Summary CID 3106367. {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride, CAS 101803-61-6. MW 234.29 Da. National Center for Biotechnology Information (2025). View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
